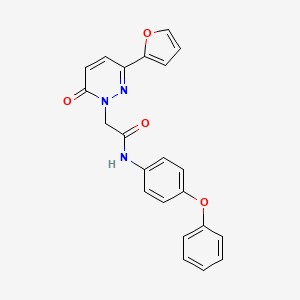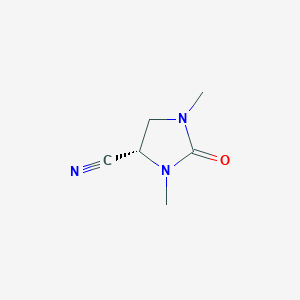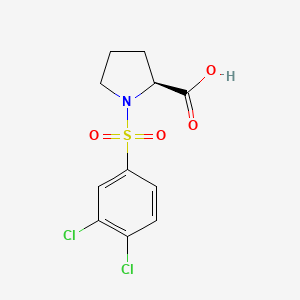
((3,4-Dichlorophenyl)sulfonyl)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3,4-Dichlorophenyl)sulfonyl)-L-proline is a chemical compound that features a proline amino acid derivative with a sulfonyl group attached to a dichlorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3,4-Dichlorophenyl)sulfonyl)-L-proline typically involves the reaction of L-proline with 3,4-dichlorobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the sulfonyl-proline linkage. Common reagents used in this synthesis include base catalysts such as triethylamine, which facilitate the nucleophilic substitution reaction between the proline and the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
((3,4-Dichlorophenyl)sulfonyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichlorophenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives of the dichlorophenyl ring.
科学的研究の応用
Chemistry
In chemistry, ((3,4-Dichlorophenyl)sulfonyl)-L-proline is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of sulfonyl-proline derivatives on biological systems. It may serve as a model compound for investigating the interactions between sulfonyl groups and biological molecules such as proteins and enzymes .
Medicine
Its structural features may be exploited to develop inhibitors or modulators of specific biological pathways, making it a valuable tool in drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .
作用機序
The mechanism of action of ((3,4-Dichlorophenyl)sulfonyl)-L-proline involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The proline moiety may also play a role in the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
- (3,4-Dichlorophenyl)methanesulfonyl chloride
- 3,4-Dichlorobenzenesulfonyl chloride
- (3,4-Dichlorophenyl)-methanesulfonyl chloride
Uniqueness
((3,4-Dichlorophenyl)sulfonyl)-L-proline is unique due to the presence of both the proline and sulfonyl groups in its structure. This combination allows for distinct chemical reactivity and biological activity compared to other similar compounds. The proline moiety provides chirality and potential for specific interactions with biological targets, while the sulfonyl group offers reactivity for further chemical modifications .
特性
分子式 |
C11H11Cl2NO4S |
|---|---|
分子量 |
324.2 g/mol |
IUPAC名 |
(2S)-1-(3,4-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-8-4-3-7(6-9(8)13)19(17,18)14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16)/t10-/m0/s1 |
InChIキー |
SBHJWGVUVFVDMN-JTQLQIEISA-N |
異性体SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
正規SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


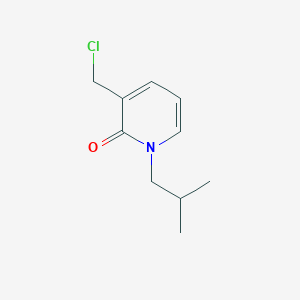
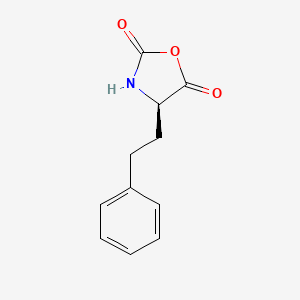
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
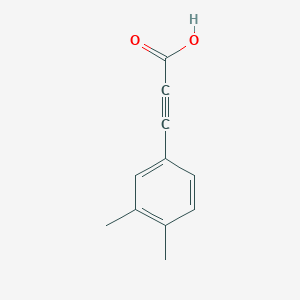
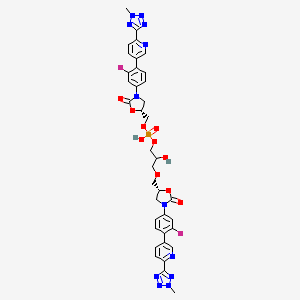
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)

![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
